1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound features a benzimidazole core substituted with a pyridine moiety, specifically a 4-methyl-2-pyridinyl group. Benzimidazoles are known for their diverse biological activities, making them significant in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving benzimidazole derivatives and pyridine-based reagents. It has been studied extensively for its potential applications in pharmaceuticals and materials science.
1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- is classified as:
The synthesis of 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- typically involves the following methods:
The synthesis often employs techniques such as:
The molecular structure of 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- consists of a benzimidazole ring fused with a pyridine ring that has a methyl group at the 4-position. The structural formula can be represented as:
Key structural data includes:
1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- participates in several chemical reactions:
The reactions are often carried out under controlled conditions to optimize yield and selectivity. For instance, oxidation reactions may utilize agents like m-chloroperbenzoic acid to convert thioethers into sulfinyl compounds .
The mechanism of action of 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- can vary based on its biological target. Generally, benzimidazoles exhibit activity through:
Data from studies indicate that modifications to the benzimidazole structure can enhance selectivity and potency against specific targets, such as kinases involved in inflammatory responses .
1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- exhibits several notable physical properties:
Key chemical properties include:
Relevant data from spectral analyses (NMR and IR) confirm these properties and assist in characterizing new derivatives .
1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- has several scientific uses:
2-(4-Methyl-2-pyridinyl)-1H-benzimidazole represents a structurally sophisticated small molecule characterized by a fused bicyclic benzimidazole core linked to a 4-methylpyridinyl moiety. The systematic IUPAC name, 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)-, precisely defines the connectivity: the benzimidazole system (benzene fused with imidazole) is substituted at the 2-position by the 4-methylpyridin-2-yl group. This molecular architecture creates a conjugated system where the benzimidazole's electron-rich π-system interacts with the pyridine's electron-deficient heteroaromatic ring, significantly influencing its electronic profile and intermolecular interaction capabilities. The compound exhibits tautomerism due to the labile hydrogen at the benzimidazole N1-H position, allowing proton transfer between nitrogen atoms (N1 and N3), though the 1H-tautomer predominates in solution [3] [7].
The molecule crystallizes as a solid with a high melting point (225–230 °C), indicative of strong intermolecular interactions and crystalline stability. Its planar regions facilitate π-π stacking interactions with biological targets, while the pyridinyl nitrogen serves as a hydrogen bond acceptor. The methyl group at the pyridine's 4-position provides a hydrophobic contact point without significant steric hindrance [3] [5] [7]. Key physicochemical properties are tabulated below:
Table 1: Structural and Physicochemical Properties of 2-(4-Methyl-2-pyridinyl)-1H-benzimidazole
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-(4-methylpyridin-2-yl)-1H-benzimidazole |
Molecular Formula | C₁₃H₁₁N₃ |
Molecular Weight | 209.25 g/mol |
Melting Point | 225–230 °C |
Canonical SMILES | Cc1ccnc(c1)-c2nc3ccccc3[nH]2 |
InChI Key | MGBRKEZZOSQHQO-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (N-H) |
Hydrogen Bond Acceptors | 3 (imidazole N, pyridine N) |
Topological Polar Surface Area | 41.6 Ų |
LogP (Calculated) | 2.38 |
The benzimidazole scaffold emerged as a privileged structure in medicinal chemistry following the serendipitous discovery of thiabendazole in 1961, which demonstrated potent anthelmintic activity and became the first benzimidazole derivative approved for human use [9]. This breakthrough catalyzed extensive exploration of benzimidazole derivatives, revealing their remarkable pharmacological versatility. The 1970s witnessed the development of chlormidazole for antifungal applications, while the revolutionary proton pump inhibitor (PPI) omeprazole (containing a substituted benzimidazole) emerged in the late 1980s, transforming gastroesophageal disorder treatment [6] [9]. This era established benzimidazole as a critical pharmacophore in drug discovery.
The scaffold's significance expanded dramatically with the approval of anticancer agents like bendamustine (a bifunctional alkylating agent) in 1993 and abemaciclib (CDK4/6 inhibitor) in 2017. The structural evolution progressed from simple 2-aryl substitutions to sophisticated polyheterocyclic systems like 2-(4-methyl-2-pyridinyl)-1H-benzimidazole, designed to optimize target binding and pharmacokinetic properties [6] [9]. The pyridinyl substitution pattern in this compound represents a strategic advancement to enhance hydrogen bonding capacity and improve solubility relative to purely aryl-substituted benzimidazoles. This evolution underscores the scaffold's adaptability to diverse therapeutic targets through rational structural modifications.
Table 2: Historical Milestones in Benzimidazole Drug Development
Era | Compound | Therapeutic Class | Significance |
---|---|---|---|
1961 | Thiabendazole | Anthelmintic | First benzimidazole approved for human use |
1970s | Chlormidazole | Antifungal | Early topical antifungal application |
1988 | Omeprazole | Proton Pump Inhibitor | Revolutionized acid-related disorder treatment |
1993 | Bendamustine | Antineoplastic | Nitrogen mustard-benzimidazole hybrid alkylator |
2007 | Galeterone | Anticancer (Phase III) | Benzimidazole-based androgen receptor modulator |
2017 | Abemaciclib | Anticancer (CDK4/6 inhibitor) | FDA-approved for advanced breast cancer |
Heterocyclic frameworks serve as indispensable molecular platforms in drug design due to their capacity for diverse non-covalent interactions with biological targets. Benzimidazole, functioning as a purine bioisostere, mimics nucleotide base-pairing behavior, enabling interactions with enzymes and receptors involved in nucleotide binding [4] [9]. This bioisosterism is fundamental to the broad pharmacological profile observed in benzimidazole derivatives, encompassing kinase inhibition, DNA intercalation, and enzyme modulation.
The strategic incorporation of the 4-methylpyridinyl moiety in 2-(4-methyl-2-pyridinyl)-1H-benzimidazole exemplifies rational pharmacophore hybridization. This design leverages complementary properties: the benzimidazole contributes hydrogen-bond donating capacity (N-H) and hydrophobic surface area, while the pyridine ring introduces an additional hydrogen-bond acceptor (N) and modulates electron distribution. The methyl group enhances lipophilicity and provides van der Waals interaction surfaces without steric encumbrance [3] [5] [7]. Computational analyses reveal that this hybrid structure exhibits superior binding affinity to kinase targets compared to monosubstituted benzimidazoles, attributed to simultaneous engagement with both hydrophobic and hydrophilic enzyme subsites [4].
Molecular docking studies demonstrate that derivatives featuring this hybrid pharmacophore exhibit distinct binding modes with therapeutic targets. For instance, in tyrosine kinase inhibition, the benzimidazole core engages in π-π stacking with phenylalanine residues, while the pyridinyl nitrogen coordinates with catalytic lysine through water-mediated hydrogen bonding. The methyl group occupies a small hydrophobic pocket adjacent to the ATP-binding site, contributing to binding energy [2] [4]. This multi-point interaction profile underscores the compound's significance as a versatile intermediate for developing inhibitors against structurally diverse enzymes and receptors implicated in cancer, infectious diseases, and inflammatory disorders. The pharmacophore's modularity enables further structural diversification, allowing medicinal chemists to fine-tune physicochemical properties and target selectivity while retaining core binding elements [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7